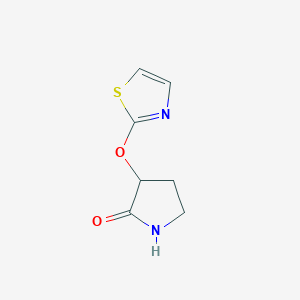![molecular formula C23H18F3NS B2584312 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole CAS No. 681273-40-5](/img/structure/B2584312.png)
1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole, also known as BTRX-335140, is a novel indole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole and its derivatives have been a subject of study in the context of chemical synthesis and structural analysis. Boraei et al. (2020) described the synthesis of a benzylsulfanyl-triazolyl-indole scaffold, showcasing the compound's synthesis and structure through various analytical methods like X-ray diffraction and NMR analysis. The study highlights the importance of short contacts like N...H, S...H, and C...H, as well as weak π-π stacking interactions in the molecular packing of this scaffold (Boraei, Soliman, Yousuf, & Barakat, 2020).
Palani et al. (2006) provided insights into the crystal structures of compounds containing the indole ring system, revealing the non-planarity of the indole ring system and the importance of interactions like C–H...O, C–H...π, and π...π in stabilizing the molecules (Palani, Sureshbabu, Srinivasan, Nethaji, & Ponnuswamy, 2006).
Catalytic Applications
The compound and its derivatives have been explored for their potential in catalytic applications. Maeda et al. (2004) investigated the use of vanadium catalysts for the direct synthesis of sulfanylindoles from indoles and thiols, indicating the potential of these compounds in synthetic chemistry (Maeda, Koyabu, Nishimura, & Uemura, 2004).
Anti-Corrosion Properties
Liu et al. (2022) studied the corrosion inhibition effects of 3‐(phenylsulfinyl)indoles, demonstrating their potential in protecting iron surfaces in acidic media. This research indicates the applicability of such compounds in materials science, particularly in corrosion prevention (Liu, Wang, Zhang, Wang, Cheng, Li, & Wu, 2022).
Antiviral and Anticancer Potential
Silvestri et al. (2003) explored the anti-HIV-1 activities of certain benzenesulfonylindoles, suggesting the potential therapeutic applications of these compounds in treating viral infections (Silvestri, De Martino, La Regina, Artico, Massa, Vargiu, Mura, Loi, Marceddu, & la Colla, 2003).
Mecanismo De Acción
Target of Action
The primary targets of 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The specific mode of action of 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
The molecular and cellular effects of 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole Given the broad biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NS/c24-23(25,26)19-10-6-9-18(13-19)16-28-22-15-27(14-17-7-2-1-3-8-17)21-12-5-4-11-20(21)22/h1-13,15H,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLSKTSITWAWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one](/img/structure/B2584232.png)
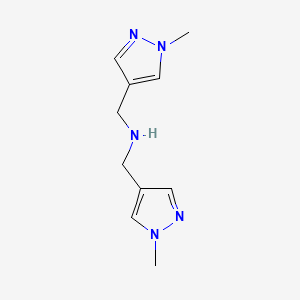
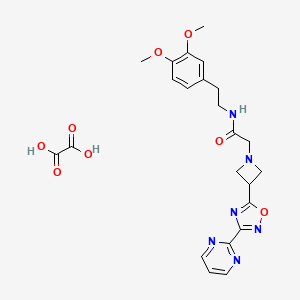


![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate](/img/structure/B2584240.png)
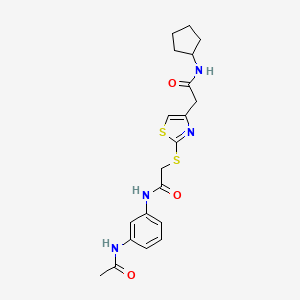



![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)
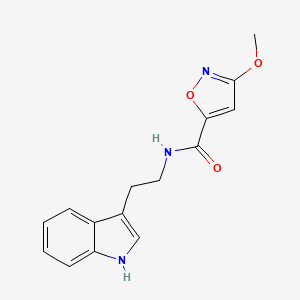
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)
